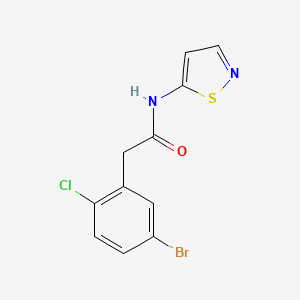![molecular formula C14H16FN5OS B7431894 1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone](/img/structure/B7431894.png)
1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone, also known as FTY720, is a synthetic compound that was first discovered in the early 1990s. It has been extensively studied for its potential use as an immunosuppressant and as a treatment for various diseases, including multiple sclerosis, cancer, and transplant rejection. In
作用機序
1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone works by binding to sphingosine 1-phosphate (S1P) receptors on the surface of immune cells, preventing them from leaving lymph nodes and entering the bloodstream. This reduces the number of immune cells that can migrate to the central nervous system, where they can cause damage and inflammation. 1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone also has other effects on the immune system, including the promotion of regulatory T cell function and the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone has been shown to have a wide range of biochemical and physiological effects. In addition to its immunosuppressive effects, it has been shown to have anti-inflammatory, anti-angiogenic, and anti-proliferative effects. It has also been shown to have neuroprotective effects, reducing the damage caused by inflammation in the central nervous system.
実験室実験の利点と制限
1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone has several advantages for lab experiments, including its well-defined mechanism of action, its ability to cross the blood-brain barrier, and its stability in vitro. However, there are also some limitations to its use, including its relatively low solubility in water, its potential toxicity at high doses, and the need for specialized equipment to measure its effects on immune cells.
将来の方向性
There are several potential future directions for research on 1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone. One area of interest is the development of new analogs that may have improved efficacy or reduced toxicity. Another area of interest is the use of 1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research into the role of S1P receptors in various diseases, which may lead to new insights into the mechanisms of action of 1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone and other S1P receptor modulators.
合成法
The synthesis of 1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone involves several steps, including the reaction of 2-(1,3-thiazol-5-yl)ethanamine with 1,4-dibromobutane to form 1,4-diazepane. The resulting compound is then reacted with 5-fluoropyrimidine-2-amine to form 1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone. The synthesis of 1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone has been optimized over the years to increase yield and purity.
科学的研究の応用
1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone has been extensively studied for its potential use as an immunosuppressant and as a treatment for various diseases. In particular, it has been shown to be effective in the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. 1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone works by modulating the immune system, preventing the migration of immune cells to the brain and spinal cord, and reducing inflammation. It has also been studied as a treatment for cancer, transplant rejection, and other autoimmune diseases.
特性
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5OS/c15-11-7-17-14(18-8-11)20-3-1-2-19(4-5-20)13(21)6-12-9-16-10-22-12/h7-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCZRLBHILOSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CC2=CN=CS2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[6-(difluoromethyl)pyrimidin-4-yl]amino]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B7431816.png)
![5-[[4-[(6-Fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431818.png)

![5-[[4-[(6-Chloro-5-fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431832.png)
![N-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]-5-ethyl-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B7431833.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2-methylpropyl)pyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B7431836.png)
![2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B7431840.png)
![2-[(3-fluoro-2-iodophenyl)methyl]-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7431852.png)

![N-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]-4-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7431865.png)
![6-cyclopropyl-N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7431872.png)
![5-methyl-3-[(2-phenylpyrazol-3-yl)methylamino]-1H-pyrazole-4-carbonitrile](/img/structure/B7431881.png)
![N-[4-(butanoylamino)cyclohexyl]-N,1-dimethyl-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7431884.png)
![6,7,8-trifluoro-4-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methylamino]quinoline-3-carbonitrile](/img/structure/B7431892.png)